Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that contains a thieno[2,3-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate typically involves the bromination of a thieno[2,3-b]pyridine derivative. One common method includes the reaction of methyl 2-chloronicotinoate with methyl thioglycolate in the presence of potassium carbonate and anhydrous DMF, followed by bromination .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar laboratory procedures, scaled up to meet industrial demands. This involves careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products typically include alcohols or amines.
Scientific Research Applications
Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The exact mechanism of action for Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate is not well-documented. its biological effects are likely due to its interaction with specific molecular targets and pathways, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-3-methylthieno[3,2-b]pyridine
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
- 2-bromo-6-methylpyridine
Uniqueness
Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and methyl groups, which confer distinct chemical reactivity and potential biological activity.
Biological Activity
Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H8BrNO2S
- Molecular Weight : 286.15 g/mol
- CAS Number : 1427420-48-1
The compound features a thieno[2,3-b]pyridine core with a bromine substituent at the 3-position and a methyl group at the 6-position. This configuration is critical for its biological activity, particularly in its interaction with various biological targets.
Research indicates that this compound acts primarily as an inhibitor of the IκB kinase complex . This inhibition is significant as it affects the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression. By modulating this pathway, the compound demonstrates potential therapeutic applications in treating inflammatory diseases and certain cancers.
Antiproliferative Effects
Studies have shown that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- IC50 Values : Research has reported IC50 values ranging from 1.1 to 4.7 µM against cancer cell lines such as HeLa and K562. These values indicate strong inhibitory effects on cell proliferation, particularly in cancerous cells while sparing normal human peripheral blood mononuclear cells (PBMCs) .
Cell Cycle Arrest
The compound has been shown to induce cell cycle arrest at the G2/M phase. Flow cytometry analyses indicated that treatment with this compound led to a significant increase in the percentage of cells in this phase, suggesting that it disrupts normal cell cycle progression in cancer cells .
Selectivity Towards Cancer Cells
In vitro studies have demonstrated that the compound selectively induces apoptosis in cancer cells without adversely affecting normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with similar compounds reveals unique features that contribute to its biological activity:
Compound Name | Structure | Unique Features |
---|---|---|
Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate | Structure | Contains an amino group; may enhance solubility |
Ethyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate | Structure | Ethyl group alters steric properties |
Methyl 3-bromopyridine-2-carboxylate | Structure | Simpler structure; different reactivity profile |
Conclusion and Future Directions
This compound exhibits promising biological activities, particularly as an inhibitor of key signaling pathways involved in cancer progression and inflammation. Its selective cytotoxicity towards cancer cells positions it as a potential candidate for further development into therapeutic agents.
Future research should focus on:
- In vivo studies to validate its efficacy and safety.
- Mechanistic studies to elucidate its interactions at the molecular level.
- Structural modifications to enhance its pharmacological properties.
Properties
Molecular Formula |
C10H8BrNO2S |
---|---|
Molecular Weight |
286.15 g/mol |
IUPAC Name |
methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8BrNO2S/c1-5-3-4-6-7(11)8(10(13)14-2)15-9(6)12-5/h3-4H,1-2H3 |
InChI Key |
XDBLVWBDNFIISF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)OC)Br |
Origin of Product |
United States |
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